3-Benzyl-5-bromopyridin-4-ol chemical structure and properties
3-Benzyl-5-bromopyridin-4-ol chemical structure and properties
An In-depth Technical Guide to 3-Benzyl-5-bromopyridin-4-ol: Structure, Synthesis, and Potential Applications
Introduction
3-Benzyl-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Its structure combines several key features: a pyridin-4-ol core, which exists in tautomeric equilibrium with pyridin-4(1H)-one, a bromine atom that serves as a versatile handle for further chemical modification, and a benzyl group, a common motif in pharmacologically active compounds.[1] This guide provides a comprehensive overview of the chemical nature of this compound, including its structural properties, a proposed synthetic pathway, its expected reactivity, and its potential as a scaffold for the development of novel therapeutics.
Chemical Structure and Tautomerism
The nominal structure of 3-Benzyl-5-bromopyridin-4-ol belies a crucial chemical property: keto-enol tautomerism. The "ol" form (4-hydroxypyridine) exists in equilibrium with its keto tautomer, 3-Benzyl-5-bromo-1H-pyridin-4-one. For 2- and 4-hydroxypyridines, this equilibrium overwhelmingly favors the pyridone form in most conditions.[2]
This preference can be attributed to two main factors:
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Aromaticity and Resonance: The pyridone tautomer maintains the aromaticity of the ring system. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to a stable, charge-separated resonance structure with a negative charge on the electronegative oxygen atom.[3][4]
-
Intermolecular Hydrogen Bonding: In the solid state and in polar solvents, the N-H and C=O groups of the pyridone form facilitate strong intermolecular hydrogen bonding, further stabilizing this tautomer over the hydroxypyridine form.[3]
In the gas phase or in very non-polar solvents, the equilibrium may shift slightly more towards the hydroxy form, but for practical laboratory and biological applications, the pyridone structure is considered the dominant and most stable species.[4][5]
Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₂H₁₀BrNO | --- |
| Molecular Weight | 264.12 g/mol | Based on atomic masses. |
| Appearance | Off-white to pale yellow solid | Similar to other substituted pyridones.[5] |
| Melting Point | >150 °C | Substituted pyridones are typically high-melting solids due to hydrogen bonding.[5] |
| XLogP3 | ~2.5 - 3.5 | Estimated based on the combination of a lipophilic benzyl group and a polar pyridone core. |
| Hydrogen Bond Donor | 1 (from N-H) | In the dominant pyridone tautomer. |
| Hydrogen Bond Acceptor | 1 (from C=O) | In the dominant pyridone tautomer. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water and non-polar solvents. | The polar pyridone core enhances solubility in polar solvents. |
Proposed Synthesis Methodology
A plausible synthetic route to 3-Benzyl-5-bromo-1H-pyridin-4-one can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, leveraging established reactions for pyridine functionalization.
Caption: Proposed multi-step synthesis workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Amino-5-bromopyridine This reaction involves the electrophilic bromination of 3-aminopyridine. The amino group is a strong activating group, directing bromination to the ortho and para positions. Position 5 is sterically accessible and electronically favored.
-
Dissolve 3-aminopyridine in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of bromine (Br₂) dissolved in acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by pouring it into an ice-cold solution of sodium bisulfite to destroy excess bromine.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-5-bromopyridine.[6]
Step 2: Synthesis of 5-Bromo-pyridin-3-ol This is a standard Sandmeyer-type reaction to convert the amino group into a hydroxyl group.
-
Suspend 3-amino-5-bromopyridine in an aqueous solution of a strong acid, such as sulfuric acid.
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Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.
-
Once the diazotization is complete (indicated by a positive starch-iodide paper test), slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. Vigorous nitrogen evolution will be observed.
-
After the addition, continue to heat the solution for 30-60 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product with ethyl acetate, dry the organic phase, and purify by chromatography to obtain 5-bromo-pyridin-3-ol.
Step 3: Synthesis of 3-(Benzyloxy)-5-bromopyridine This is a standard Williamson ether synthesis.
-
Dissolve 5-bromo-pyridin-3-ol in a polar aprotic solvent like acetone or DMF.
-
Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.
-
Add 1.0-1.1 equivalents of benzyl bromide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once complete, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.
-
Purify the resulting crude product, 3-(benzyloxy)-5-bromopyridine, by column chromatography.[7]
Step 4: Thermal Rearrangement to 3-Benzyl-5-bromopyridin-4-ol This step is a variation of the Claisen rearrangement, known as the rearrangement of allyl/benzyl pyridyl ethers. It involves heating the O-benzylated intermediate to a high temperature, causing the benzyl group to migrate from the oxygen to the adjacent carbon atom (C4), followed by tautomerization to the stable pyridone.
-
Place the purified 3-(benzyloxy)-5-bromopyridine in a reaction vessel suitable for high temperatures.
-
Heat the compound under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature typically in the range of 200-250 °C. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.
-
Maintain the temperature for several hours, monitoring the progress by taking small aliquots and analyzing via TLC or HPLC.
-
Upon completion, cool the reaction mixture. If a solvent was used, it can be removed by vacuum distillation.
-
The resulting solid residue is the crude 3-benzyl-5-bromopyridin-4-ol. Purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The spectrum is expected to show a broad singlet for the N-H proton of the pyridone ring (typically >10 ppm). A singlet around 4.0 ppm would correspond to the benzylic CH₂ protons. The aromatic region (7.0-8.5 ppm) would display signals for the phenyl protons and the two protons on the pyridine ring.
-
¹³C NMR: The spectrum should feature a signal for the carbonyl carbon (C=O) in the range of 170-180 ppm. The benzylic carbon would appear around 35-45 ppm. Signals for the aromatic carbons of both rings would be observed between 110-160 ppm.
-
IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the pyridone ring is expected around 1640-1680 cm⁻¹. A broad absorption corresponding to the N-H stretch would be visible around 3100-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 264 and 266 of nearly equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions.
Reactivity and Potential for Further Functionalization
The 3-benzyl-5-bromopyridin-4-one scaffold possesses multiple sites for chemical modification, making it a valuable building block.
Caption: Key reactivity sites on the pyridone scaffold.
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N-Alkylation/Arylation: The pyridone anion, formed by deprotonation with a base, is an ambident nucleophile. Reactions with Sₙ2-reactive electrophiles like primary alkyl halides typically occur at the nitrogen atom, which is the thermodynamically favored position.[8][9] This allows for the introduction of diverse substituents on the ring nitrogen.
-
O-Alkylation/Acylation: While N-alkylation is more common, O-alkylation can be favored with Sₙ1-reactive electrophiles or under specific conditions (e.g., using silver salts).[9] Acylating agents also tend to react at the oxygen atom.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is a prime handle for introducing molecular diversity. It can readily participate in various cross-coupling reactions, such as Suzuki (to form C-C bonds with boronic acids), Sonogashira (C-C triple bonds), Buchwald-Hartwig (C-N bonds), and Heck reactions.
-
Ring Substitution: The pyridone ring is electron-rich and can undergo electrophilic aromatic substitution, although the conditions may need to be carefully controlled.
Potential Applications in Drug Discovery
The 4-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The benzyl group is also a common feature in many approved drugs. The combination in 3-Benzyl-5-bromopyridin-4-ol suggests high potential as a core for developing new therapeutic agents.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds within the ATP-binding pocket of kinases. The N-H and C=O groups of the pyridone ring are ideal for this purpose. The benzyl group can be directed towards hydrophobic pockets, and the bromine atom allows for the attachment of further functionalities to improve potency and selectivity.[10]
-
Anticancer Agents: Substituted pyridones and benzylpyridines have been investigated for their anti-proliferative activities against various cancer cell lines.[11] The ability to easily generate a library of analogues via cross-coupling reactions makes this scaffold attractive for structure-activity relationship (SAR) studies.
-
Antiviral and Antimicrobial Agents: The 4-pyridone motif is present in several compounds with demonstrated antiviral and antimicrobial properties.
Conclusion
3-Benzyl-5-bromopyridin-4-ol, existing predominantly as its pyridone tautomer, is a compound with significant synthetic versatility and potential pharmacological relevance. While direct experimental data is scarce, a robust understanding of its chemistry can be derived from the principles of tautomerism and the well-established reactivity of the pyridone ring system. The proposed synthetic pathway provides a clear roadmap for its preparation, and its structural features make it an excellent starting point for the design and synthesis of new molecular entities in drug discovery programs.
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